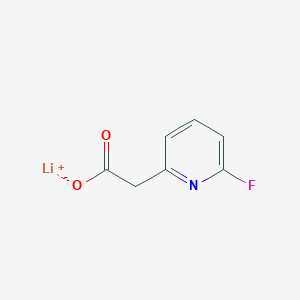

Lithium 2-(6-fluoropyridin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

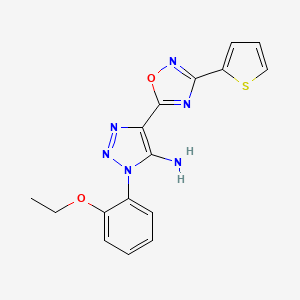

Lithium 2-(6-fluoropyridin-2-yl)acetate is a chemical compound with the formula C7H5FLiNO2 . It is produced by KISHIDA CHEMICAL CO., LTD .

Molecular Structure Analysis

The molecular structure of this compound is based on its chemical formula, C7H5FLiNO2 . The molecular weight of this compound is 161.06 .Applications De Recherche Scientifique

Electrolyte Development for Li-ion Batteries

The role of lithium compounds, particularly in the development of electrolytes for lithium-ion batteries, is significant. Petibon et al. (2015) demonstrated the use of ethyl acetate as a solvent in highly concentrated electrolyte for Li-ion batteries, showcasing the potential for unconventional solvents in enhancing battery performance and longevity (Petibon et al., 2015). This research underscores the importance of lithium compounds in advancing battery technology, where Lithium 2-(6-fluoropyridin-2-yl)acetate could find potential applications.

Fluorescent Chemosensors for Lithium Ion Sensing

Lithium salts, including this compound, could have implications in the development of sensors. Citterio et al. (2007) designed novel lithium fluoroionophores for effective and safe monitoring of lithium concentration in blood, highlighting the demand for sensitive lithium detection in medical applications (Citterio et al., 2007).

Lithium Ion Conductors

The synthesis and characterization of new lithium-rich fluorooxoborates, as conducted by Pilz and Nuss (2012), reveal the importance of lithium compounds in creating materials with high ion conductivity, potentially useful for energy storage and conversion applications (Pilz & Nuss, 2012).

Synthesis of Aminopyridines

The chemical synthesis involving fluoropyridines showcases the versatility of lithium compounds in facilitating novel reactions. Pasumansky et al. (2004) demonstrated the use of lithium amides for the amination of 2-fluoropyridine, yielding 2-aminopyridines efficiently. This research highlights the role of lithium compounds in mediating chemical transformations, potentially including those involving this compound (Pasumansky et al., 2004).

Mechanistic Insights into Lithium-mediated Reactions

Gupta et al. (2013) explored the mechanisms of lithium diisopropylamide (LDA)-mediated ortholithiation of 2-fluoropyridines, providing valuable insights into the role of lithium in organic synthesis. Understanding such mechanisms can inform the use of this compound in similar contexts (Gupta et al., 2013).

Safety and Hazards

According to the safety data sheet, Lithium 2-(6-fluoropyridin-2-yl)acetate should be handled with care. Contact with skin and eyes should be avoided. In case of inhalation, the person should be removed to fresh air and kept comfortable for breathing . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .

Orientations Futures

Fluoropyridines, a related class of compounds, have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Therefore, the development of new synthesis methods and the study of their properties and applications could be a future direction for research in this field .

Propriétés

IUPAC Name |

lithium;2-(6-fluoropyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.Li/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKFESAKDDQJFU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=NC(=C1)F)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FLiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2657306.png)

![1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B2657310.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2657312.png)

![Benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2657314.png)

![2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2657319.png)

![N-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2657321.png)

![2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one](/img/structure/B2657325.png)